molecular formula C19H23N5O5 B14417725 Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-01-4

Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B14417725
CAS No.: 82586-01-4
M. Wt: 401.4 g/mol
InChI Key: BWJOJAFDVLMQIH-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrido[3,4-b]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group and an ethyl ester of carbamic acid. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic synthesis. The starting materials often include 3,4,5-trimethoxybenzaldehyde and appropriate pyrido[3,4-b]pyrazine derivatives. The key steps may involve:

    Condensation Reactions: Formation of the pyrido[3,4-b]pyrazine core.

    Amination: Introduction of the amino group at the 5-position.

    Esterification: Formation of the ethyl ester of carbamic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino compound.

Scientific Research Applications

Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, methyl ester: Similar structure with a methyl ester group instead of ethyl.

    Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, propyl ester: Similar structure with a propyl ester group.

Uniqueness

The ethyl ester variant is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its methyl and propyl counterparts.

This detailed article provides a comprehensive overview of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

82586-01-4

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C19H23N5O5/c1-5-29-19(25)24-15-8-11-16(18(20)23-15)22-12(9-21-11)10-6-13(26-2)17(28-4)14(7-10)27-3/h6-8,21H,5,9H2,1-4H3,(H3,20,23,24,25)

InChI Key

BWJOJAFDVLMQIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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